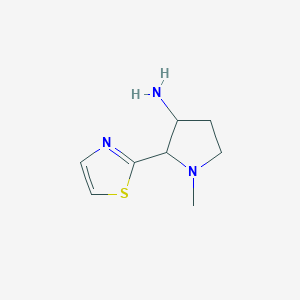
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine is a heterocyclic compound that features both a thiazole and a pyrrolidine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . Pyrrolidine rings are commonly used in medicinal chemistry due to their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs .
Preparation Methods
The synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine typically involves multi-step reactions. One common method includes the reaction of a thiazole derivative with a pyrrolidine precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring due to its electron-rich nature.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, improving its efficacy .
Comparison with Similar Compounds
1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine can be compared with other thiazole and pyrrolidine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also exhibit antimicrobial and antiviral properties.
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one are used in medicinal chemistry for their pharmacokinetic benefits.
The uniqueness of this compound lies in its combined thiazole and pyrrolidine structure, which provides a synergistic effect, enhancing its biological activities and making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-4-2-6(9)7(11)8-10-3-5-12-8/h3,5-7H,2,4,9H2,1H3 |
InChI Key |
IJDPUDUSSOFLBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=NC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















